molecular formula C19H23ClFN5O2S B2893038 N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1351590-52-7

N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2893038
CAS RN: 1351590-52-7
M. Wt: 439.93
InChI Key: ZOBPRVJONLRSOB-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry. They are known for their anti-inflammatory, analgesic, and anti-ulcerogenic properties .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The presence of the benzothiazole moiety in the compound suggests potential efficacy against Mycobacterium tuberculosis . Recent research has shown that new benzothiazole-based compounds exhibit significant in vitro and in vivo activity against this pathogen . The compound’s inhibitory concentrations are often compared with standard reference drugs, indicating its potential as a novel anti-tubercular agent.

Antibacterial Properties

The structural analogs of the compound have demonstrated antibacterial activity. The benzothiazole ring, when combined with other substituents, has been found to be effective against various bacterial strains, including Bacillus cereus , Bacillus subtilis , and Escherichia coli . This suggests that our compound could be explored for its antibacterial efficacy, potentially leading to the development of new antibiotics.

Antifungal Applications

Similar to its antibacterial properties, benzothiazole derivatives also show promise in antifungal applications. They have been reported to be active against fungal strains like Aspergillus niger , Fusarium oxysporum , and Rhizopus oryzae . This indicates that the compound could be used in the treatment of fungal infections, subject to further research and development.

Anti-Inflammatory Potential

Compounds containing benzothiazole have been associated with anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound’s ability to modulate inflammatory responses could be harnessed in the treatment of conditions such as arthritis and other inflammatory disorders .

Anticancer Research

The benzothiazole core structure is a common feature in many anticancer agents. Its incorporation into various molecular frameworks has led to the development of compounds with potential antitumor activity. The compound could be investigated for its ability to inhibit cancer cell growth and proliferation .

Antidiabetic Activity

Thiazole derivatives have been identified as potential antidiabetic agents. Their ability to interact with biological targets relevant to diabetes management makes them interesting candidates for further study. The compound could be evaluated for its efficacy in regulating blood sugar levels and treating diabetes .

Antiviral Effects

The ongoing search for new antiviral compounds has included benzothiazole derivatives due to their broad-spectrum activity. The compound could be assessed for its effectiveness against various viruses, contributing to the development of new antiviral therapies .

Antioxidant Properties

Benzothiazole compounds have also been recognized for their antioxidant properties. Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. The compound’s potential as an antioxidant could be explored to develop treatments for conditions caused by oxidative damage .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S.ClH/c1-13-12-23(2)22-17(13)18(26)25(6-5-24-7-9-27-10-8-24)19-21-15-4-3-14(20)11-16(15)28-19;/h3-4,11-12H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBPRVJONLRSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

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